[1,3]Thiazolo[4,5-d][1,2]oxazole
CAS No.: 194157-59-0
Cat. No.: VC0061076
Molecular Formula: C4H2N2OS
Molecular Weight: 126.133
* For research use only. Not for human or veterinary use.
![[1,3]Thiazolo[4,5-d][1,2]oxazole - 194157-59-0](/images/no_structure.jpg)
Specification
CAS No. | 194157-59-0 |
---|---|
Molecular Formula | C4H2N2OS |
Molecular Weight | 126.133 |
IUPAC Name | [1,3]thiazolo[4,5-d][1,2]oxazole |
Standard InChI | InChI=1S/C4H2N2OS/c1-3-4(7-6-1)8-2-5-3/h1-2H |
Standard InChI Key | CMGLNVXFZLHDBQ-UHFFFAOYSA-N |
SMILES | C1=NOC2=C1N=CS2 |
Introduction
# Thiazolo[4,5-d] oxazole: Structure, Properties, and Biological Significance Thiazolo[4,5-d] oxazole is a fascinating heterocyclic compound that has gained attention in medicinal chemistry and materials science due to its unique structural features and potential applications. This comprehensive review examines the compound's chemical properties, synthesis methodologies, reactivity patterns, and biological activities, offering insights into its significance in pharmaceutical research and development.
Chemical Structure and Physical Properties
Chemical Identifiers and Physical Properties
The compound is identified by several chemical identifiers and exhibits specific physical properties, as outlined in the table below:
Property | Value |
---|---|
CAS Number | 194157-59-0 |
Molecular Formula | C₄H₂N₂OS |
Molecular Weight | 126.14 g/mol |
PubChem CID | 45121867 |
SMILES | C1=NOC2=C1SC=N2 |
InChI | InChI=1S/C4H2N2OS/c1-5-3-4(7-1)8-2-6-3/h1-2H |
InChIKey | SQRYZXCHZMCFEP-UHFFFAOYSA-N |
Melting Point | Not available in literature |
Appearance | Typically a crystalline solid |
The compound demonstrates a planar structure due to its fused aromatic rings, which contributes to its stability and distinctive chemical behavior .
Chemical Reactivity
The reactivity of thiazolo[4,5-d] oxazole is largely determined by the electronic properties of its fused ring system. The presence of both nitrogen and sulfur atoms in its structure allows for various nucleophilic and electrophilic reactions.
Structural Analogs and Related Compounds Thiazolo[4,5-d] oxazole belongs to a family of structurally related heterocycles that differ in the arrangement and position of their heteroatoms or fusion pattern. Understanding these relationships is crucial for structure-activity studies and rational drug design.
Key Structural Analogs
The table below compares thiazolo[4,5-d] oxazole with its closest structural analogs:
Each of these compounds possesses unique electronic properties and potential biological activities due to the subtle differences in their structures .
Biological Activities and Applications
Related Heterocycles and Their Activities
Thiazole and oxazole-containing heterocycles have shown various biological activities, including:
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Anticancer properties: Several thiazole-oxazole hybrid compounds have demonstrated antiproliferative activities against various cancer cell lines .
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Antimicrobial effects: Oxazole derivatives have exhibited significant antibacterial and antifungal activities against various pathogens .
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Anti-inflammatory properties: Related heterocycles have shown potential as anti-inflammatory agents.
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Tubulin polymerization inhibition: Some thiazole-containing heterocycles act as tubulin polymerization inhibitors, which is a mechanism exploited in cancer treatment .
The presence of both thiazole and oxazole rings in thiazolo[4,5-d] oxazole suggests that this compound might share some of these biological activities, making it a potential scaffold for drug discovery efforts .
Applications in Medicinal Chemistry
The unique structural features of thiazolo[4,5-d] oxazole make it a promising scaffold for medicinal chemistry applications. Research on related compounds has revealed several areas where thiazole-oxazole hybrid systems have shown potential.
Structure-Activity Relationship Insights
Understanding the structure-activity relationships of thiazolo[4,5-d] oxazole derivatives could provide valuable insights for designing more effective therapeutic agents. Key structural modifications that might influence biological activity include:
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